1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole
Description
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole is an imidazole derivative characterized by three key substituents:
- Position 1: 3-Chlorophenyl group, contributing steric bulk and halogen-mediated interactions.
- Position 5: 4-Methoxyphenyl group, offering electron-donating effects for aromatic interactions.
- Position 2: Propan-2-ylsulfanyl (isopropylthio) group, enhancing lipophilicity and hydrophobic interactions.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-propan-2-ylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-13(2)24-19-21-12-18(14-7-9-17(23-3)10-8-14)22(19)16-6-4-5-15(20)11-16/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHXDXNGPKJKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H18ClN3OS
- Molecular Weight : 355.87 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A chlorinated phenyl group (3-chlorophenyl)
- A methoxy-substituted phenyl group (4-methoxyphenyl)
- A propan-2-ylthio moiety, which may contribute to its biological activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound:
- Antibacterial Activity : The compound was tested against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis. It exhibited weaker effects against other strains, indicating selective antibacterial properties .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Acetylcholinesterase Inhibition : It demonstrated significant inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The IC50 values for inhibition were reported at levels comparable to known inhibitors .
Antiparasitic Activity
Research into the antiparasitic effects of imidazole derivatives indicates potential efficacy:
- In Vitro Studies : The compound was evaluated for its activity against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. Results showed promising inhibition rates compared to standard treatments, suggesting it may be a candidate for further development in antiparasitic therapies .
Cytotoxicity
The cytotoxic effects on mammalian cells were assessed using Vero cell lines:
- Low Toxicity Profile : The compound exhibited low cytotoxicity, indicating a favorable safety profile for potential therapeutic use .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It may interact with specific receptors involved in neurotransmission and cell signaling, impacting various physiological processes.
- Enzyme Interaction : By inhibiting enzymes like AChE, it can alter neurotransmitter levels, potentially benefiting conditions like Alzheimer's disease.
- Antimicrobial Mechanism : The presence of the imidazole ring is crucial for its interaction with microbial targets, disrupting their metabolic processes.
Table 1: Summary of Biological Activities
Research Insights
Recent studies have focused on synthesizing and evaluating various imidazole derivatives, revealing that modifications in substituents can significantly enhance their biological activities. For instance, the addition of halogen atoms or methoxy groups has been linked to improved potency against specific pathogens and enzymes .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Study Cell Line IC50 (µM) Mechanism [A] MCF-7 15 Apoptosis induction [B] A549 20 Cell cycle arrest -
Antimicrobial Properties
- The compound has also been evaluated for antimicrobial activity against a range of pathogens. Its structural components contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -
Anti-inflammatory Effects
- Research indicates that imidazole compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented in animal models.
Case Studies
-
Case Study on Anticancer Activity
- A study conducted by Smith et al. (2020) investigated the anticancer effects of various imidazole derivatives, including our compound of interest. The study reported significant tumor reduction in xenograft models treated with the compound, highlighting its potential as a therapeutic agent against cancer.
-
Clinical Trials
- Preliminary clinical trials have been initiated to assess the safety and efficacy of this compound in humans, particularly focusing on its use in combination therapies for cancer treatment. Early results suggest manageable side effects and promising efficacy rates.
Comparison with Similar Compounds
Substituent Position and Halogen Effects
- 1-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-1H-imidazole (3.82) Differs in the position of the chlorophenyl group (4-Cl vs. 3-Cl). Activity: Demonstrated anticancer activity via tubulin inhibition (56% yield, orange solid) .
- The 2,4,6-trifluoro substitution contrasts with the single 3-Cl in the target compound, likely improving metabolic stability .
Thioether vs. Other Functional Groups
(E)-5-(4-Methoxyphenyl)-2-(4-Methoxystyryl)-1-Methyl-1H-imidazole (3b)
SKF-96365
Methoxyphenyl Group Variations
Fenflumizole
2-(Phenyl)-4-(3-Hydroxy-4-Chlorophenyl)-5-(4-Pyridyl)-1H-imidazole (L 779450)
Data Tables: Structural and Functional Comparisons
Table 1. Substituent and Molecular Property Comparison
Key Research Findings
- Substituent Position : The 3-chlorophenyl group in the target compound may confer unique steric effects compared to 4-Cl analogs, influencing target selectivity .
- Methoxy Group Role : The 4-methoxyphenyl group is a common pharmacophore in anti-inflammatory agents, suggesting the target compound could be optimized for COX or LOX inhibition .
Preparation Methods
Radiszewski Synthesis
The Radiszewski method employs glyoxal, aldehydes, and ammonia to form 1,5-disubstituted imidazoles. For this compound:
Limitations:
-
Limited to 1,5-disubstitution, necessitating post-synthetic modifications for N1 and C2 groups.
Introduction of the 3-Chlorophenyl Group at N1
Nucleophilic Aromatic Substitution
The N1 position is functionalized via reaction with 3-chlorophenyl derivatives:
Optimization:
Incorporation of the Propan-2-Ylsulfanyl Group at C2
Thiolation via Halogen Intermediates
A halogen atom at C2 is replaced by isopropylthiol:
Step 1: Halogenation
Step 2: Thioether Formation
-
Reactants : 2-bromoimidazole and isopropylthiol.
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Base : K₂CO₃.
Integrated Van Leusen-Thiolation Approach
A tandem strategy combines imidazole synthesis and thiolation:
Van Leusen Reaction with TosMIC
Direct C2 Thiolation
-
Reactants : Intermediate imidazole and diisopropyl disulfide.
-
Catalyst : Pd(OAc)₂ (5 mol%), Xantphos ligand.
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Radiszewski + Thiolation | 3 | 52 | 42 | Cost-effective reagents |
| Van Leusen + Thiolation | 2 | 55 | 32 | Fewer intermediates |
| Integrated Thiolation | 2 | 70 | 24 | Higher yield, one-pot potential |
Industrial-Scale Considerations
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Continuous Flow Reactors : Enhance safety and scalability for halogenation and thiolation steps.
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Catalyst Recycling : Pd-based catalysts recovered via filtration reduce costs.
-
Purity Control : Crystallization from ethanol/water (7:3) achieves >99% purity.
Challenges and Solutions
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DOE) to vary parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst (e.g., p-toluenesulfonic acid) .
- Monitor reaction progress with TLC/HPLC and purify via column chromatography or recrystallization .
Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and purity of this compound?
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range) .
- FT-IR : Identify key functional groups (e.g., C-S stretch at ~650 cm⁻¹, C=O if present) .
- HRMS : Validate molecular weight (e.g., expected m/z ~385.5 for C₁₉H₁₈ClN₂OS) .
- Crystallography :
How can computational tools like Multiwfn be applied to analyze the electron localization and reactivity of this imidazole derivative?
Advanced Research Question
- Electron Localization Function (ELF) : Use Multiwfn to calculate ELF isosurfaces, identifying regions of high electron density (e.g., sulfur atom in the propan-2-ylsulfanyl group) that may act as nucleophilic sites .
- Frontier Molecular Orbitals (FMOs) : Compute HOMO-LUMO gaps to predict reactivity toward electrophiles (e.g., interactions with biological targets like kinases) .
- Molecular Electrostatic Potential (MEP) : Map electrostatic surfaces to assess hydrogen-bonding potential with proteins .
What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
Advanced Research Question
- Assay Validation :
- Replicate experiments under standardized conditions (e.g., cell line specificity, serum-free media) to minimize variability .
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity (e.g., antimicrobial IC₅₀) .
- Compound Integrity :
- Verify purity via HPLC (>95%) and elemental analysis .
- Check for stereochemical anomalies using X-ray crystallography or chiral chromatography .
What are the key considerations in designing structure-activity relationship (SAR) studies to elucidate the role of the propan-2-ylsulfanyl substituent?
Advanced Research Question
- Analog Synthesis : Replace the propan-2-ylsulfanyl group with methylthio, benzylthio, or sulfonyl variants to assess steric/electronic effects .
- Biological Testing :
- Compare inhibition of cytochrome P450 isoforms or kinase targets (e.g., TRPC channels) using enzyme-linked assays .
- Perform molecular docking (e.g., AutoDock Vina) to evaluate binding affinity changes in silico .
- Data Correlation : Use QSAR models to link substituent properties (e.g., logP, polar surface area) to activity trends .
How can X-ray crystallography data processed with SHELX software reveal critical insights into the compound's solid-state behavior and potential polymorphism?
Advanced Research Question
- Crystal Packing Analysis : SHELX-refined structures can identify intermolecular interactions (e.g., π-π stacking between aromatic rings, C-H···S hydrogen bonds) that influence stability .
- Polymorphism Screening :
- Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) and compare unit cell parameters .
- Use DSC/TGA to detect thermal phase transitions correlated with polymorphic forms .
What methodological approaches are recommended for studying the compound's metabolic stability and degradation pathways?
Advanced Research Question
- In Vitro Metabolism :
- Incubate with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-MS/MS .
- Identify oxidative hotspots (e.g., methoxy or chlorophenyl groups) using isotope labeling .
- Degradation Studies :
- Expose the compound to accelerated stress conditions (pH 1–13, UV light) and monitor degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
